molecular formula C16H17NO3 B6380220 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol CAS No. 1261954-67-9

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol

Cat. No.: B6380220
CAS No.: 1261954-67-9
M. Wt: 271.31 g/mol
InChI Key: QKGIDFNTAOBOSW-UHFFFAOYSA-N
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Description

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol is a chemical compound that has garnered significant interest in various scientific fields. This compound is known for its unique structural properties and potential applications in chemistry, biology, medicine, and industry. It is characterized by the presence of a dimethylaminocarbonyl group attached to a phenyl ring, which is further connected to a methoxyphenol moiety.

Properties

IUPAC Name

4-(3-hydroxy-4-methoxyphenyl)-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-17(2)16(19)12-6-4-11(5-7-12)13-8-9-15(20-3)14(18)10-13/h4-10,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGIDFNTAOBOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685710
Record name 3'-Hydroxy-4'-methoxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261954-67-9
Record name 3'-Hydroxy-4'-methoxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid and 2-methoxyphenol.

    Coupling Reaction: The key step in the synthesis is the coupling reaction between 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid and 2-methoxyphenol. This reaction is often facilitated by a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene.

    Reaction Conditions: The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as pyridine or triethylamine.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Ethers, esters, and other substituted products.

Scientific Research Applications

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol involves its interaction with molecular targets, such as enzymes and receptors. The dimethylaminocarbonyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The methoxyphenol moiety can participate in hydrophobic interactions and π-π stacking with aromatic residues in proteins, further enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid
  • 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid
  • 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid

Uniqueness

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylaminocarbonyl and methoxyphenol groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

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